Foreword: The Boronic Acid Moiety as a Cornerstone of Modern Chemistry
Foreword: The Boronic Acid Moiety as a Cornerstone of Modern Chemistry
An In-Depth Technical Guide to (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid: Synthesis, Applications, and Characterization
Boronic acids have emerged from relative obscurity to become indispensable tools in the arsenal of the modern chemist. Their unique electronic properties, stability, and versatile reactivity have positioned them at the forefront of innovation in both synthetic and medicinal chemistry.[1] The ability of the boronic acid group to engage in reversible covalent bonding with diols and specific amino acid residues has opened new frontiers in drug design, leading to approved therapeutics like the proteasome inhibitor bortezomib (Velcade®).[1][2] Furthermore, their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has fundamentally transformed the way carbon-carbon bonds are constructed, enabling the synthesis of complex molecular architectures with unprecedented efficiency.[3][4]
This guide focuses on a particularly valuable building block: (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid . This trifunctional reagent, incorporating a boronic acid, an aniline amine, and a methyl ester, offers a rich platform for molecular elaboration. Its strategic substitution pattern makes it a highly sought-after intermediate in the development of targeted therapeutics, advanced materials, and specialized chemical probes. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven guide that not only details protocols but also explains the underlying scientific principles governing the use of this versatile compound.
Core Physicochemical Properties and Specifications
Understanding the fundamental properties of a reagent is the first step toward its effective application. (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is typically supplied and handled as its more stable hydrochloride salt, which improves its shelf-life and handling characteristics.
Caption: Chemical structure of the title compound.
Table 1: Key Properties and Specifications
| Property | Value | Source(s) |
| Chemical Name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride | [5][6] |
| CAS Number | 380430-55-7 | [5][6][7] |
| Molecular Formula | C₈H₁₀BNO₄ · HCl | [5][7] |
| Molecular Weight | 231.44 g/mol | [5][6][7] |
| Appearance | White to orange crystalline powder | [5] |
| Melting Point | ~180 °C | [5][6] |
| Purity | ≥98.0% (by HPLC) | [5] |
| Storage Conditions | Room temperature, store in a cool, dry, dark place. For long-term stability, storage at <15°C under an inert atmosphere is recommended. | [8] |
Synthesis Pathway: A Stepwise Elucidation
The synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride is a multi-step process that requires careful control of reaction conditions to manage the regioselectivity and compatibility of the functional groups. The pathway described in patent literature provides a robust and scalable method starting from p-carboxyphenylboronic acid.[9]
Caption: Synthetic workflow for the target compound.
Detailed Synthetic Protocol
This protocol is adapted from established patent literature.[9]
Step 1: Nitration of p-Carboxyphenylboronic Acid
-
Setup: To a jacketed reaction vessel maintained at 0-10 °C, add concentrated sulfuric acid and fuming nitric acid.
-
Addition: While stirring vigorously, add p-carboxyphenylboronic acid in portions, ensuring the internal temperature does not exceed 10 °C.
-
Causality: The strong acidic and low-temperature conditions are crucial to prevent decomposition of the boronic acid moiety and to control the regioselectivity of the nitration. The boronic acid group is an ortho-, para- director, but the ortho position is sterically less hindered and electronically activated, favoring nitration at the 2-position.
-
-
Reaction: Maintain the reaction mixture at this temperature for 2-3 hours to ensure complete conversion.
-
Workup: Carefully quench the reaction by pouring it over ice. The precipitated product, 2-nitro-4-carboxyphenylboronic acid, is collected by filtration and washed with cold water.
Step 2: Esterification
-
Setup: To a round-bottom flask, add the 2-nitro-4-carboxyphenylboronic acid from Step 1 and an excess of methanol, which acts as both solvent and reagent.
-
Catalysis: Add a suitable dehydrating agent or acid catalyst (e.g., a few drops of concentrated sulfuric acid).
-
Reaction: Heat the mixture to reflux for 3-5 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The esterification protects the carboxylic acid from participating in side reactions during the subsequent reduction step. Refluxing drives the equilibrium towards the product, methyl 3-nitro-4-boronobenzoate.
-
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. The crude product can be purified or used directly in the next step.
Step 3: Catalytic Reduction and Salt Formation
-
Setup: In a hydrogenation reactor, dissolve the methyl 3-nitro-4-boronobenzoate from Step 2 in methanol. Add a catalytic amount of Palladium on carbon (Pd/C) and concentrated hydrochloric acid.
-
Causality: Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups to amines under hydrogen pressure.[10] The presence of hydrochloric acid ensures that the final product is isolated as its more stable hydrochloride salt directly upon formation of the amine.
-
-
Reaction: Pressurize the reactor with hydrogen gas (1-3 atm) and maintain the temperature between 30-50 °C for 8-10 hours, or until hydrogen uptake ceases.
-
Workup: Filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Add acetone or ethyl acetate to the residue to induce precipitation.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride.
Core Applications in Research and Development
This molecule's utility stems from its trifunctional nature, allowing it to serve as a versatile linchpin in complex molecular design.
A. The Suzuki-Miyaura Cross-Coupling Reaction
This is arguably the most significant application of arylboronic acids.[3] The reaction creates a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Suzuki Coupling of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid HCl with 4-Iodoanisole
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride (1.2 mmol), 4-iodoanisole (1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL). Add a base, such as potassium carbonate (K₂CO₃, 3.0 mmol).
-
Causality: The base is critical. It serves two purposes: first, to neutralize the hydrochloride salt of the boronic acid, and second, to activate the boronic acid by forming an anionic "ate" complex ([R-B(OH)₃]⁻). This boronate complex is more nucleophilic and readily undergoes transmetalation to the palladium center.[11] Water is often used as a co-solvent as it can enhance the rate of reaction.
-
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.
B. Role in Medicinal Chemistry
The boronic acid functional group is a bioisostere of the carboxylic acid and can act as a transition-state analogue inhibitor of serine proteases.[1] The empty p-orbital on the sp²-hybridized boron atom acts as a potent electrophile, readily accepting a lone pair from the hydroxyl group of a serine residue in an enzyme's active site.
Caption: Boronic acid inhibiting a serine protease.
This reversible covalent interaction is a powerful mechanism for achieving high-potency enzyme inhibition.[5] The specific substitution pattern of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid allows for further derivatization at the amino and ester positions, enabling chemists to build complex molecules that can be precisely targeted to the binding pockets of enzymes like proteases, which are implicated in diseases ranging from cancer to viral infections.[2][5]
Analytical Characterization: A Self-Validating System
Confirming the identity, purity, and stability of the starting material is paramount for reproducible and reliable experimental outcomes. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating quality control system.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For the title compound, one would expect distinct signals for the aromatic protons (in the 6.5-8.0 ppm range), the amine protons (a broad singlet), the methoxy protons (~3.9 ppm), and the boronic acid hydroxyls (a very broad, often exchangeable signal).
-
¹³C NMR: Shows signals for each unique carbon atom, confirming the carbon skeleton. Key signals include the ester carbonyl (~167 ppm) and the carbon atom attached to the boron (which can be broad).
-
¹¹B NMR: This technique is specific for boron-containing compounds and is highly informative.[12] The sp²-hybridized boronic acid typically shows a chemical shift between 27-33 ppm. Upon interaction with a Lewis base (like the serine residue in an enzyme or a diol), the boron becomes sp³-hybridized, causing a significant upfield shift in the ¹¹B NMR spectrum to approximately 4-10 ppm.[12] This makes ¹¹B NMR an excellent tool for studying binding interactions.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Boronic Acid) | Stretch | 3200-3600 | Strong, Broad |
| N-H (Amine) | Stretch | 3300-3500 | Medium, Doublet |
| C=O (Ester) | Stretch | 1700-1725 | Strong, Sharp |
| C=C (Aromatic) | Stretch | 1580-1610 | Medium |
| B-O | Stretch | 1310-1380 | Strong |
| C-O (Ester) | Stretch | 1250-1300 | Strong |
Note: The presence of broad O-H and N-H stretches can sometimes overlap in the 3200-3600 cm⁻¹ region.[13]
C. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the compound.
-
Methodology: A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.
-
Detection: UV detection is ideal due to the aromatic nature of the compound (typically monitored at ~254 nm).
-
Validation: The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram. A purity of ≥98% is standard for this reagent.[5] This method is self-validating because it separates the target compound from potential impurities, starting materials, and byproducts, providing a quantitative measure of its integrity.
Safety, Handling, and Storage
Proper handling of any chemical reagent is crucial for laboratory safety. Boronic acids and their salts require specific attention.
Table 3: GHS Hazard Information for the Hydrochloride Salt
| Hazard Code | Statement | Precautionary Measures |
| H315 | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling.[7] |
| H319 | Causes serious eye irritation. | Wear eye/face protection.[7] |
| H335 | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[7][14] |
| H302 | Harmful if swallowed. | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical advice.[7][15] |
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[14]
-
Engineering Controls: Handle the solid powder in a chemical fume hood or a well-ventilated area to minimize inhalation risk.[14]
-
Dispensing: Avoid creating dust when weighing or transferring the material.[16]
-
Spills: In case of a spill, avoid raising dust. Mechanically scoop the solid into a container for disposal. Ventilate the area.[16]
Storage Protocol:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
The compound can be sensitive to air and moisture over long periods. For optimal stability, especially for use in sensitive catalytic reactions, storing under an inert atmosphere (e.g., in a desiccator or glove box) is recommended.[8]
Conclusion and Future Outlook
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is more than just a chemical intermediate; it is an enabling tool for innovation. Its strategically placed functional groups provide a scaffold for constructing molecules with precise three-dimensional arrangements, making it invaluable for Suzuki-Miyaura cross-coupling reactions and the rational design of enzyme inhibitors. By understanding its synthesis, reactivity, and analytical profile, researchers can confidently and effectively leverage its capabilities. As the demand for more sophisticated and targeted molecules in drug discovery and materials science continues to grow, the importance of versatile, high-quality building blocks like this one will only increase, ensuring its place in the chemist's toolkit for years to come.
References
-
D. G. Hall, Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed., Wiley-VCH, 2011. [Link]
-
PubChem, 4-Methoxycarbonylphenylboronic acid, National Center for Biotechnology Information. [Link]
- Google Patents, CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
-
PubChem, 2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride, National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal, Suzuki Coupling. [Link]
-
Chemistry LibreTexts, Suzuki-Miyaura Coupling. [Link]
-
Carl ROTH, Safety Data Sheet: Phenylboronic acid. [Link]
-
S. M. P. V. S. N. K. et al., 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations, J. Chem. Educ. 2022, 99, 11, 3875–3882. [Link]
-
T. D. James et al., Molecular recognition with boronic acids—applications in chemical biology, J R Soc Interface. 2007 Dec 22; 4(17): 1097–1107. [Link]
-
C. C. Ersanli et al., DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid, C. R. Chimie 14 (2011) 446–455. [Link]
-
University of Wisconsin, CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
- Google Patents, US6576789B1 - Process for the preparation of substituted phenylboronic acids.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Amino-4-(methoxycarbonyl)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 7. 2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride | C8H11BClNO4 | CID 16427083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]
- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. carlroth.com [carlroth.com]


